molecular formula C22H24ClN5O2 B10922044 N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide CAS No. 1011398-30-3

N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

Cat. No.: B10922044
CAS No.: 1011398-30-3
M. Wt: 425.9 g/mol
InChI Key: SPWHNFVNEYCVGA-UHFFFAOYSA-N
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Description

N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-B]pyridine core, which is known for its diverse biological activities and is often explored in medicinal chemistry.

Preparation Methods

The synthesis of N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyrazolo[3,4-B]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholinophenyl group: This is achieved through a substitution reaction where the morpholinophenyl group is introduced to the core structure.

    Addition of the cyclopropyl and dimethyl groups: These groups are added through alkylation reactions, often using reagents like alkyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of high-throughput synthesis techniques and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinophenyl positions, using reagents like sodium azide or amines.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Gefitinib: A tyrosine kinase inhibitor with a similar core structure, used in cancer therapy.

    Erlotinib: Another tyrosine kinase inhibitor with structural similarities, also used in cancer treatment.

    Lapatinib: A dual tyrosine kinase inhibitor with a related structure, used in the treatment of breast cancer.

The uniqueness of N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of the cyclopropyl and morpholinophenyl groups, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

1011398-30-3

Molecular Formula

C22H24ClN5O2

Molecular Weight

425.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24ClN5O2/c1-13-20-16(12-18(14-3-4-14)25-21(20)27(2)26-13)22(29)24-15-5-6-19(17(23)11-15)28-7-9-30-10-8-28/h5-6,11-12,14H,3-4,7-10H2,1-2H3,(H,24,29)

InChI Key

SPWHNFVNEYCVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)N5CCOCC5)Cl)C

Origin of Product

United States

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